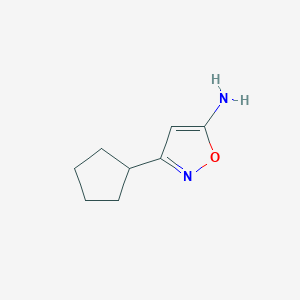

3-Cyclopentyl-1,2-oxazol-5-amine

Description

Contextualization within Oxazole (B20620) and Heterocyclic Chemistry Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a significant portion of modern chemistry and pharmacology. The oxazole family, a class of five-membered heterocycles containing one nitrogen and one oxygen atom, is a prominent member of this group. The arrangement of these heteroatoms defines the specific isomer of oxazole, with the 1,2-oxazole, also known as isoxazole (B147169), being a particularly noteworthy scaffold.

The presence of nitrogen and oxygen atoms in the 1,2-oxazole ring imparts distinct physicochemical properties, including the capacity for hydrogen bonding and dipole-dipole interactions. These characteristics are crucial for the molecule's ability to interact with biological targets. The cyclopentyl substituent at the 3-position and the amine group at the 5-position of 3-Cyclopentyl-1,2-oxazol-5-amine further modify its steric and electronic profile, influencing its potential reactivity and biological activity.

Significance of the 1,2-Oxazole Scaffold in Contemporary Medicinal Chemistry Research

The 1,2-oxazole, or isoxazole, scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Its versatility allows for the synthesis of a wide array of derivatives with diverse pharmacological activities. nih.gov The isoxazole ring is present in numerous approved pharmaceutical agents, underscoring its therapeutic importance.

The significance of the 1,2-oxazole scaffold stems from several key attributes:

Metabolic Stability: The isoxazole ring is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

Synthetic Accessibility: A variety of synthetic methods are available for the construction and functionalization of the isoxazole ring, facilitating the creation of diverse chemical libraries for screening.

Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other chemical groups, such as amide or ester functionalities, allowing for the fine-tuning of a molecule's properties while maintaining its biological activity.

The 5-amino-isoxazole moiety, in particular, is a key building block in the synthesis of compounds with a range of biological activities, including potential applications as enzyme inhibitors and receptor modulators. The amino group provides a handle for further chemical modification, enabling the exploration of structure-activity relationships.

Overview of Key Academic Research Domains for this compound

Given the limited specific research on this compound, its potential academic research domains can be inferred from studies on structurally analogous compounds. The primary areas of investigation for molecules with a 3-substituted-5-amino-1,2-oxazole core include drug discovery and organic synthesis.

In the realm of medicinal chemistry and drug discovery , compounds with the 5-amino-1,2-oxazole scaffold have been explored for various therapeutic targets. Research on similar structures suggests that this compound could be a candidate for investigation in the following areas:

Anticancer Research: Many isoxazole derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.gov The 5-aminoisoxazole structure can be a key pharmacophore in compounds designed to inhibit tubulin polymerization, a validated target in cancer therapy. nih.gov

Antimicrobial Agents: The isoxazole nucleus is a component of some antibacterial and antifungal drugs. The exploration of novel derivatives is an ongoing effort to combat antimicrobial resistance.

Enzyme Inhibition: The 5-amino-isoxazole moiety can serve as a scaffold for the design of inhibitors for various enzymes, leveraging its ability to form key interactions within an enzyme's active site.

From the perspective of organic synthesis , this compound represents a versatile building block. The amine group can be readily derivatized to create a library of more complex molecules. The isoxazole ring itself can participate in various chemical transformations, such as ring-opening reactions, to yield other valuable synthetic intermediates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.20 g/mol |

| CAS Number | 1012879-78-5 |

| Predicted XLogP3 | 1.1 |

| Predicted Hydrogen Bond Donor Count | 1 |

| Predicted Hydrogen Bond Acceptor Count | 3 |

| Predicted Rotatable Bond Count | 1 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-8-5-7(10-11-8)6-3-1-2-4-6/h5-6H,1-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMWCDFIRFXZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012879-78-5 | |

| Record name | 3-cyclopentyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Cyclopentyl 1,2 Oxazol 5 Amine and Its Analogues

Strategies for the Construction of the 1,2-Oxazole Ring System

The formation of the 1,2-oxazole ring is a cornerstone of synthetic organic chemistry, with several established methods. The two principal pathways involve the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. nih.gov

Cyclization Reactions involving Amidoximes and Carboxylic Acid Derivatives

The reaction between amidoximes and carboxylic acid derivatives presents a versatile route to 1,2,4-oxadiazoles, a related class of heterocyclic compounds. rsc.orgipbcams.ac.cn While not directly forming the 1,2-oxazole ring, this methodology is crucial in the synthesis of structurally similar heterocycles. For instance, N-benzyl amidoximes can undergo electrochemical dehydrogenative cyclization to yield 3,5-disubstituted 1,2,4-oxadiazoles. rsc.org This process involves the generation of an iminoxy radical through anodic oxidation, followed by a 1,5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization. rsc.org

In a different approach, the condensation of amidoximes with carboxylic acids can be facilitated by coupling agents. For example, brominated amidoximes can be reacted with p-aminobenzoic acid to form intermediate compounds that can be further modified, such as through Suzuki coupling reactions. ipbcams.ac.cn

Multicomponent Reaction Approaches for Oxazole (B20620) Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like oxazoles in a single step. researchgate.net These reactions have gained significant traction in drug discovery and combinatorial chemistry. researchgate.net One notable MCR is the van Leusen multicomponent reaction, which can be used to form oxazole derivatives. For instance, the reaction between a formylphenylboronic ester and tosylmethylisocyanide (TosMIC) under microwave-assisted conditions yields oxazole substituted arylboronic ester derivatives. nih.gov

Another MCR involves the visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles to construct 2,4,5-trisubstituted oxazoles. researchgate.net A one-pot synthesis of 2,5-disubstituted oxazoles can also be achieved from benzyl (B1604629) halides and acyl chlorides, where the in situ formation of isocyanides is a key step. researchgate.net

Specific Named Synthetic Procedures (e.g., Van Leusen Synthesis)

The Van Leusen oxazole synthesis, first reported in 1972, is a widely utilized method for preparing 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC) under basic conditions. nih.govorganic-chemistry.orgmdpi.com The reaction proceeds through a two-step [3+2] cycloaddition. mdpi.com The deprotonated TosMIC adds to the aldehyde, forming an oxazoline (B21484) intermediate which then eliminates p-toluenesulfinic acid to yield the oxazole. organic-chemistry.orgmdpi.com This method is valued for its mild conditions, simple operation, and broad substrate scope. nih.gov

The versatility of the Van Leusen synthesis has been demonstrated in the preparation of various oxazole derivatives, including those with fused heterocyclic systems and multiple substituents. nih.govmdpi.com For instance, it has been employed to synthesize 4,5-disubstituted oxazoles in a one-pot manner using ionic liquids as the solvent. mdpi.com

Enantioselective Synthesis via Dynamic Kinetic Resolution of Oxazolones

The enantioselective synthesis of chiral oxazole derivatives can be achieved through the dynamic kinetic resolution (DKR) of oxazolones. researchgate.net This process allows for the conversion of a racemate into a single desired stereoisomer. researchgate.net Chiral catalysts, such as thiourea-based bifunctional catalysts, can be used to activate the oxazolone (B7731731) carbonyl through hydrogen bonding, creating a chiral environment. researchgate.net A Lewis basic part of the catalyst then directs the approach of a nucleophile, such as an alcohol, to a specific face of the oxazolone. researchgate.net This method has been shown to provide high enantiomeric excesses for a range of oxazolones. researchgate.net

Derivatization and Functionalization of the Amine Moiety and Oxazole Core

Once the 1,2-oxazole ring is formed, further modifications can be made to the amine group and the heterocyclic core to generate a library of analogues.

Nucleophilic Substitution Reactions

The amine group of 3-cyclopentyl-1,2-oxazol-5-amine and its analogues is a key site for functionalization through nucleophilic substitution reactions. While direct examples for this specific compound are not detailed in the provided search results, the general reactivity of amino-substituted heterocycles suggests that this amine can act as a nucleophile. For instance, in the synthesis of related triazole compounds, aliphatic and secondary amines readily participate in nucleophilic ring-opening reactions. rsc.org This indicates that the amine group of this compound could potentially react with various electrophiles to introduce new substituents.

The oxazole ring itself can also undergo nucleophilic attack, although this is less common than reactions at the amine substituent. The reactivity of the oxazole core is influenced by the substituents present on the ring.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1012879-78-5 |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.2 g/mol |

| Purity | 95% |

| MDL Number | MFCD11187391 |

Source: chemuniverse.com

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 153.10224 | 130.5 |

| [M+Na]⁺ | 175.08418 | 137.5 |

| [M-H]⁻ | 151.08768 | 136.1 |

| [M+NH₄]⁺ | 170.12878 | 151.8 |

| [M+K]⁺ | 191.05812 | 137.0 |

| [M+H-H₂O]⁺ | 135.09222 | 124.1 |

| [M+HCOO]⁻ | 197.09316 | 153.9 |

| [M+CH₃COO]⁻ | 211.10881 | 144.4 |

| [M+Na-2H]⁻ | 173.06963 | 134.3 |

| [M]⁺ | 152.09441 | 127.4 |

| [M]⁻ | 152.09551 | 127.4 |

Source: uni.lu

List of Chemical Compounds

this compound

Tosylmethylisocyanide (TosMIC)

p-Toluenesulfinic acid

Iodonium-phosphonium hybrid ylides

Benzyl halides

Acyl chlorides

N-benzyl amidoximes

Brominated amidoximes

p-Aminobenzoic acid

Oxazolones

Thiourea

1,2,4-Oxadiazoles

1,2-Oxazoles (Isoxazoles)

Oxidation and Reduction Pathways

The oxidation and reduction of this compound and its analogues are fundamental transformations that can lead to a diverse range of derivatives. While specific studies on the direct oxidation and reduction of this compound are not extensively documented, the reactivity of the 1,2-oxazole ring and the amino group can be inferred from studies on related heterocyclic systems.

Oxidation:

The 1,2-oxazole ring is generally stable to mild oxidizing agents. However, the amino group at the 5-position can be susceptible to oxidation. Stronger oxidizing agents may lead to ring cleavage. A potential oxidative pathway for analogues of this compound involves the oxidation of a precursor oxazoline to the corresponding oxazole. For instance, the oxidation of 2,5-disubstituted oxazolines to oxazoles can be achieved using manganese dioxide (MnO₂) in a flow chemistry setup. This method provides a rapid and efficient route to the aromatic oxazole core.

A radical cascade strategy has also been developed for the synthesis of oxazoles from alcohols and nitriles, which involves a tandem hydrogen atom transfer (HAT) mechanism. This process includes the formation of a transient oxazoline that is subsequently oxidized in situ to the oxazole.

Reduction:

The reduction of the 1,2-oxazole ring typically requires harsh conditions, such as catalytic hydrogenation at high pressure or the use of strong reducing agents, which can lead to ring cleavage. For instance, the reduction of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxide has been studied, although this involves the 1,2,5-oxadiazole isomer. The selective reduction of the 1,2-oxazole ring in the presence of other functional groups is a significant challenge. The amino group itself is generally stable to most reducing agents, unless it is part of a nitroaromatic system, which is not the case here.

Acylation Reactions

The acylation of the 5-amino group in this compound is a common and important transformation for the synthesis of a wide variety of derivatives with potential biological activities. This reaction typically involves the treatment of the amine with an acylating agent, such as an acid chloride, anhydride, or carboxylic acid, often in the presence of a base.

Studies on the acylation of related 5-amino-1,2,4-triazoles have shown that the reaction can be influenced by the presence of other functional groups in the molecule. For example, the acetylation of methyl 5-amino-1H- nsf.govyoutube.commdpi.comtriazole-3-carboxylate is significantly affected by the methoxycarbonyl group, leading to different reactivity compared to the parent 5-amino-1H- nsf.govyoutube.commdpi.comtriazole. bibliotekanauki.plresearchgate.net Monoacetylation of the ring nitrogen can occur, and diacetylation may require elevated temperatures. bibliotekanauki.pl

In the context of 1,3-oxazole sulfonamides, a synthetic route involves the reaction of a 1,3-oxazole derivative with chlorosulfonic acid and thionyl chloride to form a benzenesulfonyl chloride, which is then reacted with various amines to produce the final sulfonamide products. nih.gov While this is a different isomer, it highlights a common strategy for introducing acyl groups onto related heterocyclic systems.

A general method for the synthesis of N-acyl-α-amino ketones and 1,3-oxazoles involves the Friedel-Crafts acylation of aromatic hydrocarbons with 2-aryl-4-isopropyl-1,3-oxazol-5(4H)-one, followed by cyclization. mdpi.com This demonstrates the utility of acylation reactions in building more complex heterocyclic structures from oxazole precursors.

| Acylating Agent | Reaction Conditions | Product Type | Reference |

| Acid Chloride | Base (e.g., pyridine, triethylamine) | N-Acyl-5-amino-1,2-oxazole | General Knowledge |

| Acetic Anhydride | +/- Catalyst, heat | N-Acetyl-5-amino-1,2-oxazole | bibliotekanauki.plresearchgate.net |

| Chlorosulfonic Acid/Thionyl Chloride | - | Sulfonamide | nih.gov |

Regioselectivity and Stereochemical Control in this compound Synthesis

The synthesis of this compound and its analogues often requires careful control of regioselectivity to obtain the desired isomer. The 1,2-oxazole ring can be formed through several pathways, with the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine being a common method.

A highly regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been reported. nih.gov This method involves the reaction of β-enamino ketoester precursors with hydroxylamine hydrochloride. The reaction proceeds through a proposed mechanism where the hydroxylamine attacks the enaminone, followed by cyclization and dehydration to yield the 5-substituted-1,2-oxazole as the major regioisomer. This approach demonstrates excellent control over the regiochemical outcome of the cyclization reaction.

Another synthetic approach involves a calcium-catalyzed elimination-cyclization of N-acyl-N,O-acetals with isocyanides to produce densely functionalized 5-aminooxazoles. However, this method was reported to be unsuccessful for saturated derivatives, which would include the cyclopentyl group of the target compound.

Stereochemical control is crucial when the substituents on the 1,2-oxazole ring contain chiral centers. In the synthesis of this compound, if the starting cyclopentyl-containing precursor is chiral, it is important to employ synthetic methods that preserve or control the stereochemistry. The synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates from chiral N-Boc-protected cyclic amino acids proceeded with high enantiomeric excess (up to 97-100% ee), indicating that the synthetic route is compatible with the preservation of stereochemical integrity. nih.gov General principles of stereoselective synthesis, such as using chiral auxiliaries or catalysts, can be applied to control the stereochemistry of the final product. youtube.com

| Synthetic Method | Key Precursors | Regioselectivity | Stereochemical Control | Reference |

| Cyclization of β-enamino ketoesters | β-Enamino ketoester, Hydroxylamine hydrochloride | High (yields 5-substituted isomer) | High (preserves stereochemistry of precursor) | nih.gov |

| Radical Cascade | Alcohol, Nitrile | Regio- and chemo-selective | Not explicitly detailed for chiral substrates | nsf.gov |

Structure Activity Relationship Sar Investigations of 3 Cyclopentyl 1,2 Oxazol 5 Amine Analogues

Substituent Effects on the Cyclopentyl Ring System

The size of the cycloalkane ring at the C-3 position is a determinant of biological activity, in part due to its influence on the compound's lipophilicity. nih.gov Lipophilicity, often expressed as logP, is a crucial physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com An optimal level of lipophilicity is necessary for a compound to traverse biological membranes and reach its target, but excessive lipophilicity can lead to poor solubility and increased toxicity. nih.govmdpi.com

While direct comparative studies on the 3-cyclopentyl-1,2-oxazol-5-amine scaffold are limited, research on related heterocyclic structures provides valuable insights. For instance, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was observed that smaller cycloalkane substituents were generally associated with better biological activity, highlighting that steric bulk is a sensitive parameter. nih.gov The lipophilicity of isoxazole (B147169) derivatives can be predicted using computational models, with calculated logP values for various derivatives ranging from approximately 2.0 to 4.8, indicating a tendency to partition into lipid environments. researchgate.net For a series of antifungal isoxazolo[3,4-b]pyridin-3(1H)-ones, a comprehensive analysis of lipophilicity was conducted to guide the selection of candidates for further development. nih.gov

| Compound | Structure | Predicted LogP | Water Solubility Class |

| This compound |  | 1.7 | Soluble |

| Isoxazole Derivative C3 |  | 3.51 | Moderately soluble |

| Isoxazole Derivative C5 |  | 4.82 | Poorly soluble |

| Isoxazole Derivative C6 |  | 4.67 | Poorly soluble |

| Note: LogP values are computationally predicted and serve as an estimation of lipophilicity. Data for derivatives C3, C5, and C6 are adapted from a study on related isoxazole compounds to illustrate the range of lipophilicity. researchgate.net The structure images for C3, C5, and C6 are placeholders representing generic isoxazole derivatives for illustrative purposes as the exact structures were not provided in the source. |

The stereochemistry of cyclic compounds is a well-established factor in their biological function. The introduction of substituents onto the cyclopentyl ring creates chiral centers, and the specific three-dimensional arrangement (stereoisomerism) of these substituents can lead to significant differences in biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another.

Studies on other bioactive molecules containing cyclopentyl rings have demonstrated the critical nature of stereochemistry. For example, the relative cis or trans configuration of a 1,3-disubstituted cyclopentane (B165970) unit in archaeal lipid analogues was found to have a dramatic effect on their self-assembling properties and molecular conformation. researchgate.net Similarly, in a series of cholinolytic compounds, the absolute configuration at the carbon atom bearing the cyclopentyl group played an important role in the molecule's potency. mdpi.com

While specific SAR data for substituted this compound is not widely available, the general principles of stereochemistry dictate that both the position and the stereochemical orientation of any substituents on the cyclopentyl ring would be expected to significantly impact biological activity.

Structural Modifications of the 1,2-Oxazole Heterocycle

The 1,2-oxazole (or isoxazole) ring is not merely a scaffold but an active participant in the molecule's pharmacodynamic profile. Its electronic properties and the nature of the substituents at its C-3 and C-5 positions are fundamental to its biological effects.

The substituent at the C-3 position of the isoxazole ring is crucial for activity. Replacing the cyclopentyl group with other moieties, such as different ring systems or acyclic groups, can profoundly alter the compound's interaction with its target. In the development of inhibitors for Zika virus, a comparison between an oxazole (B20620) and an isoxazole core, both with a phenyl group at the relevant position, showed that the isoxazole derivative had better cellular activity and lower toxicity. nih.gov

Bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, is a common strategy in medicinal chemistry. However, this can be challenging at the C-3 position of the isoxazole ring. In one study, the replacement of an ester group at the C-3 position with other bioisosteric groups resulted in a complete loss of activity, indicating a strict structural requirement at this position. nih.gov SAR studies on isoxazole chalcone (B49325) derivatives have shown that electron-donating groups on a phenyl ring at C-3 can enhance anticancer activity. mdpi.com

| Compound ID | C-3 Analogue Core | EC₅₀ (µM) | CC₅₀ (µM) |

| 6c | Oxazole | 4.3 | 14.5 |

| 6d | Isoxazole | 4.6 | >50 |

| Data adapted from a study on antiviral isoxazole derivatives. nih.gov EC₅₀ represents the concentration for 50% of maximal antiviral efficacy, and CC₅₀ represents the concentration for 50% cytotoxicity. |

This data demonstrates that even a subtle change, such as the position of the nitrogen atom in the heterocyclic ring (oxazole vs. isoxazole), can have a significant impact on the therapeutic index of a compound. nih.gov

The amine group at the C-5 position is a key functional group that can participate in crucial hydrogen bonding interactions with biological targets. Modifications to this group, such as acylation or alkylation, can modulate a compound's binding affinity and selectivity. The synthesis of 5-aminoisoxazoles is a key step in creating diverse derivatives for biological screening. nih.gov

In a study of vegfrecine, a natural product with a quinone structure fused to an isoxazole ring, the SAR analysis suggested that the isoxazole ring, formed from aminocarbonyl and amino groups, was critical for inhibiting VEGFR-1 and VEGFR-2 tyrosine kinases by fixing the orientation of these key groups. mdpi.comnih.gov Furthermore, studies on bicyclic isoxazoline (B3343090) derivatives have shown that a 3-amino group can be successfully derivatized to sulfonamides, leading to compounds with potent antiviral activity against the influenza A virus. This highlights the C-5 amine of this compound as a prime location for structural modification to tune biological activity.

Fusing the 1,2-oxazole ring with other heterocyclic systems, such as a pyrimidine, creates novel chemical scaffolds with distinct biological properties. Oxazolo[5,4-d]pyrimidines are of particular interest as they are structurally similar to purine (B94841) bases, allowing them to act as antagonists in various biological pathways, particularly those involved in cancer. mdpi.comnih.gov These fused systems have demonstrated potential as anticancer, antiviral, and immunosuppressive agents. nih.gov

SAR studies on oxazolo[5,4-d]pyrimidines have revealed key insights for optimizing their anticancer activity. For example, the presence of a phenyl ring with a 4-chloro substituent or a methylpiperazine moiety at the C-2 position was found to be favorable for antiproliferative activity. mdpi.com In another series, a 4-pyridyl substituent at the C-2 position was essential for potent kinase inhibition and cytotoxic activity. mdpi.com The substitution pattern on the fused pyrimidine ring is also critical; for instance, introducing aliphatic amino chains at the C-7 position has been a successful strategy in developing potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

| Compound ID | C-7 Substituent | Cytotoxic Concentration (CC₅₀) vs. HT29 Cell Line (µM) | VEGFR-2 Binding Energy (kJ/mol) |

| 3g | 3-(N,N-dimethylamino)propyl | 58.4 | -47.3 |

| 3d | n-butylamino | 100.2 | -44.9 |

| 3a | methylamino | 224.3 | -38.5 |

| Cisplatin | (Reference Drug) | 47.2 | N/A |

| 5-Fluorouracil | (Reference Drug) | 381.2 | N/A |

| Data adapted from a study on novel oxazolo[5,4-d]pyrimidines as potential anticancer agents. nih.gov |

The data indicates that the nature of the aliphatic amino chain at the C-7 position significantly influences both the cytotoxicity against cancer cell lines and the binding affinity to the VEGFR-2 kinase target. nih.gov Specifically, compound 3g , with a 3-(N,N-dimethylamino)propyl substituent, was the most potent derivative against the HT29 colon cancer cell line. nih.gov

Correlation between Conformational Flexibility and Biological Efficacy

No studies were found that specifically analyze the conformational landscape of this compound analogues and correlate different conformational states with their biological activity. Such an analysis would typically involve techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to understand how the flexibility of the cyclopentyl ring and its orientation relative to the oxazole core influence interactions with biological targets. Without this foundational research, any discussion on this topic would be purely speculative.

Physicochemical Property Modulation and SAR (e.g., metabolic stability)

Similarly, there is a lack of published data on the systematic modulation of physicochemical properties for this series of compounds. Research in this area would involve synthesizing analogues with modifications to properties such as lipophilicity (logP), solubility, and pKa, and then evaluating the impact of these changes on biological activity and metabolic stability. For instance, understanding the metabolic fate of the 3-cyclopentyl group or the 5-amino-1,2-oxazole core is crucial for drug design, but no such metabolic stability data for analogues of this compound could be identified.

While general principles of medicinal chemistry suggest that such properties are critical for the efficacy of any bioactive molecule, the absence of specific experimental data for the compound and its analogues makes it impossible to provide a detailed and evidence-based analysis.

Table of Chemical Compounds Mentioned

Mechanistic Research into the Biological Interactions of 3 Cyclopentyl 1,2 Oxazol 5 Amine

Identification and Validation of Molecular Targets

There is currently no publicly available scientific literature detailing the identification and validation of specific molecular targets for 3-Cyclopentyl-1,2-oxazol-5-amine.

Enzyme Inhibition Studies (e.g., VEGFR2, EGFR, BCL-2, CDK2, PDE2)

No studies have been published that investigate the inhibitory effects of this compound on key enzymes involved in cellular signaling and disease pathways such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), B-cell lymphoma 2 (BCL-2), Cyclin-Dependent Kinase 2 (CDK2), or Phosphodiesterase 2 (PDE2). While other heterocyclic compounds have been evaluated as inhibitors of these enzymes, no such data exists for this compound.

Interactive Data Table: Enzyme Inhibition Data for this compound (No data available)

Receptor Binding Assays

There are no available reports on receptor binding assays conducted with this compound. Consequently, its affinity and selectivity for any physiological receptors are unknown.

Interactive Data Table: Receptor Binding Affinity for this compound (No data available)

Cellular Pathway Modulation Studies

Scientific investigations into how this compound may modulate cellular pathways have not been reported in the available literature.

Inhibition of Cellular Growth and Proliferation

There is no published research on the effects of this compound on the growth and proliferation of any cell lines. Therefore, its potential as an antiproliferative agent has not been determined.

Interactive Data Table: Cellular Growth Inhibition by this compound (No data available)

Induction of Apoptotic Pathways

The ability of this compound to induce apoptosis, or programmed cell death, has not been studied. There is no information regarding its impact on key apoptotic markers or pathways.

Impact on DNA Synthesis

There are no available studies that have assessed the impact of this compound on the process of DNA synthesis in any cell type.

Analysis of Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The specific binding interactions of this compound with biological targets are not extensively detailed in publicly available scientific literature. However, an analysis of its structural components allows for a theoretical exploration of its potential binding modes, drawing upon general principles of medicinal chemistry and the known interactions of its core chemical moieties.

The molecule can be deconstructed into three key regions that are likely to influence its interactions with a protein binding pocket: the 5-amino group, the 1,2-oxazole ring, and the cyclopentyl group.

Hydrogen Bonding Potential:

The primary amine (-NH2) group at the 5-position of the oxazole (B20620) ring is a critical site for forming hydrogen bonds. As a hydrogen bond donor, the two hydrogen atoms can interact with electron-rich residues in a protein's active site, such as the side chains of aspartate, glutamate (B1630785), or the carbonyl oxygen of the peptide backbone. The nitrogen atom of the amine group can also act as a hydrogen bond acceptor.

The 1,2-oxazole ring itself presents additional opportunities for hydrogen bonding. The nitrogen atom at the 2-position and the oxygen atom at the 1-position are both potential hydrogen bond acceptors, capable of interacting with hydrogen bond-donating amino acid residues like serine, threonine, or tyrosine.

Hydrophobic Interactions:

Predicted Binding Characteristics based on Structural Analogs:

While direct studies on this compound are limited, research on other amino-oxazole derivatives provides insights into their potential binding behaviors. For instance, various 1,2-oxazole derivatives have been synthesized and evaluated for a range of biological activities, suggesting that this scaffold can effectively interact with diverse protein targets. nih.govnih.gov The substitution pattern on the oxazole ring plays a pivotal role in determining the biological activities, underscoring the importance of the specific arrangement of functional groups for targeted interactions. nih.gov

Computational Chemistry and Theoretical Approaches in 3 Cyclopentyl 1,2 Oxazol 5 Amine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published studies were found that performed quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to elucidate the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or reactivity descriptors of 3-Cyclopentyl-1,2-oxazol-5-amine.

Molecular Docking and Molecular Dynamics Simulations

There is no available research detailing the use of molecular docking or molecular dynamics simulations to study the interactions of this compound with any biological target.

Prediction of Ligand-Target Binding Modes

Specific predictions of how this compound might bind to a protein or other macromolecule, including its binding affinity and orientation within a binding site, are not available in the current body of scientific literature.

Elucidation of Specific Ligand-Protein Interactions

Without molecular docking or dynamics studies, there is no information on the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic forces, that would govern the binding of this compound to a potential biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR studies have been published that include this compound in a dataset to correlate its structural features with any measured biological activity.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models requires a series of compounds with known activities. As no such studies involving this compound were found, no predictive models for its biological activity have been reported.

Validation and Statistical Analysis of QSAR Models

Consequently, there are no validation or statistical analyses of QSAR models pertaining to this specific compound.

Reaction Mechanism Elucidation through Density Functional Theory (DFT) Calculations

Currently, there is a notable absence of specific published research detailing the use of Density Functional Theory (DFT) calculations to elucidate the reaction mechanisms of this compound. A thorough review of available scientific literature indicates that while DFT is a powerful and widely used tool for investigating the mechanisms of organic reactions, including those for synthesizing heterocyclic compounds, its application to this particular molecule has not been documented in dedicated studies. uni.lu

DFT calculations are a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT can be employed to:

Determine the geometries of reactants, transition states, and products.

Calculate the activation energies and reaction enthalpies.

Explore different potential reaction pathways.

Understand the regioselectivity and stereoselectivity of a reaction.

While general methodologies for using DFT to study reactions of related heterocyclic systems like isoxazoles, pyrimidines, and triazoles are well-established, specific findings such as transition state energies, optimized geometries, or potential energy surfaces for reactions involving this compound are not present in the current body of scientific literature. nih.govmdpi.comnih.govmdpi.comdntb.gov.ua The synthesis of related isoxazole (B147169) and thiadiazole structures has been documented, and in some cases, computational studies have been performed on those analogs, but not on the title compound. nih.gov

Future computational studies on this compound could provide valuable insights into its formation and reactivity. For instance, DFT calculations could be used to investigate the mechanism of its synthesis, which likely involves a cycloaddition reaction. Such studies would typically involve mapping the potential energy surface to identify the lowest energy pathway, and the results could be summarized in data tables listing key energetic and geometric parameters.

Advanced Characterization and Analytical Methodologies for 3 Cyclopentyl 1,2 Oxazol 5 Amine Studies

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 3-Cyclopentyl-1,2-oxazol-5-amine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted based on the analysis of structurally related compounds, such as other 3-alkyl-1,2-oxazol-5-amines and various heterocyclic amines. google.comresearchgate.net

In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the cyclopentyl ring and the isoxazole (B147169) ring. The protons on the cyclopentyl group would likely appear as a series of multiplets in the upfield region of the spectrum. The methine proton attached to the carbon adjacent to the isoxazole ring would be expected at a slightly downfield chemical shift due to the influence of the heterocyclic ring. The isoxazole ring itself has one proton, which would appear as a singlet, and its chemical shift would be characteristic of its position on the electron-deficient ring. The protons of the amine group (-NH₂) would typically present as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each carbon atom in the molecule. The carbons of the cyclopentyl ring would resonate in the aliphatic region. The carbon atoms of the isoxazole ring would appear at more downfield shifts, with the carbon bearing the amino group and the carbon attached to the cyclopentyl group having characteristic chemical shifts. Theoretical calculations, such as those using the Gauge-Independent Atomic Orbital (GIAO) method, can be employed to predict these chemical shifts and aid in the spectral assignment. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula of C₈H₁₂N₂O.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of related amines often involves alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. researchgate.netnih.gov In the case of this compound, this could lead to the loss of the cyclopentyl group.

Predicted mass spectrometry data for various adducts of this compound is available and provides expected mass-to-charge (m/z) ratios that would be observed in techniques like electrospray ionization (ESI) mass spectrometry.

| Adduct | Predicted m/z |

| [M+H]⁺ | 153.10224 |

| [M+Na]⁺ | 175.08418 |

| [M-H]⁻ | 151.08768 |

| [M+NH₄]⁺ | 170.12878 |

| [M+K]⁺ | 191.05812 |

| [M+H-H₂O]⁺ | 135.09222 |

Table 1: Predicted m/z values for various adducts of this compound. This data is crucial for identifying the compound in complex mixtures using mass spectrometry.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. The choice of method depends on the scale of the purification and the properties of the compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. For an amine-containing compound like this compound, a common mobile phase would be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The addition of a small amount of a basic modifier, such as triethylamine, can improve the peak shape and reduce tailing by neutralizing acidic sites on the silica (B1680970) gel plate.

Column Chromatography

For the preparative isolation of this compound, flash column chromatography is a standard technique. Given the basic nature of the amine group, using a stationary phase like amine-functionalized silica or basic alumina (B75360) can be advantageous over standard silica gel to prevent strong adsorption and improve recovery. The solvent system would be similar to that used for TLC, with a gradient of increasing polarity to elute the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of polar organic molecules.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, which is often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducibility for an amine, the mobile phase is usually buffered, or an ion-pairing agent is added. For instance, the use of a formate (B1220265) buffer at a slightly acidic pH can improve the chromatography of heterocyclic amines. The retention time of the compound is a key parameter for its identification and quantification.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Thin Layer Chromatography (TLC) | Silica gel | Hexane/Ethyl Acetate with Triethylamine | Reaction monitoring, preliminary purity check |

| Flash Column Chromatography | Amine-functionalized silica | Hexane/Ethyl Acetate gradient | Preparative isolation |

| High-Performance Liquid Chromatography (HPLC) | C18 | Water/Acetonitrile with buffer (e.g., formate) | Purity assessment, quantification |

Table 2: Summary of chromatographic methods for the purification and analysis of this compound.

X-ray Crystallography of Compound-Target Complexes for Structural Insights

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable crystal of this compound itself can be challenging, the primary application of this technique in the context of drug discovery is to determine the structure of the compound when it is bound to its biological target, such as a protein or enzyme.

There are no publicly available crystal structures of this compound or its complexes. However, the general methodology would involve co-crystallizing the compound with its purified target protein. The resulting crystal is then exposed to a beam of X-rays, and the diffraction pattern produced is collected and analyzed. This analysis allows for the construction of an electron density map, from which the atomic coordinates of both the protein and the bound ligand can be determined.

The structural information obtained from X-ray crystallography is invaluable for understanding the specific molecular interactions between this compound and its target. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the binding affinity. Such insights are critical for structure-based drug design, enabling the rational optimization of the compound to improve its potency and selectivity.

Although a specific example for this compound is not available, the study of other isoxazole derivatives has demonstrated the utility of X-ray crystallography in elucidating their structures and intermolecular interactions. For example, the crystal structure of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine revealed how N—H⋯N and C—H⋯N hydrogen bonds contribute to the formation of its supramolecular structure.

Patent Landscape and Intellectual Property in 3 Cyclopentyl 1,2 Oxazol 5 Amine Research

Overview of Patent Filings Related to 1,2-Oxazole and Cyclopentylamine (B150401) Derivatives

The patent literature reveals a significant and sustained interest in both 1,2-oxazole and cyclopentylamine derivatives, driven by their versatile biological activities. The 1,2-oxazole ring, an isomer of the more commonly reviewed 1,3-oxazole, is a key structural motif in a wide array of compounds patented for various therapeutic applications. nih.govresearchgate.net These applications span from anticancer and anti-inflammatory agents to treatments for metabolic and central nervous system disorders. nih.govnih.gov

Patent filings for 1,2-oxazole derivatives often claim broad Markush structures, encompassing a multitude of potential substitutions to maximize the scope of intellectual property protection. These patents typically focus on the synthesis of novel derivatives and their efficacy in various biological assays. For instance, patents may cover compounds intended as inhibitors of specific enzymes or as modulators of cellular receptors. nih.gov

Similarly, cyclopentylamine derivatives are frequently featured in the patent literature, often as part of larger molecular scaffolds designed to interact with specific biological targets. A notable example is the patent for the succinate (B1194679) salt of 7-Cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide, highlighting the use of the cyclopentyl group in complex heterocyclic systems. google.com The inclusion of the cyclopentyl group can be crucial for modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are key considerations in drug design.

The following table provides a representative overview of patent filings and the therapeutic areas associated with 1,2-oxazole and cyclopentylamine derivatives:

| Patent/Application Number | Title/Focus | Key Structural Moieties | Therapeutic Area of Interest |

| GB2097389B | Oxazole (B20620) derivative | 1,3-Oxazole | Not specified in abstract |

| WO2015033299A1 | 1,2,4-Oxadiazole (B8745197) derivatives as immunomodulators | 1,2,4-Oxadiazole | Immunomodulation, PD-1 pathway inhibition google.com |

| US9193732B2 | Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)... | Cyclopentyl, Pyrrolopyrimidine | Not specified in abstract google.com |

| US 7,790,905 B2 | Pharmaceutical propylene (B89431) glycol solvate compositions | Not specified in abstract | Pharmaceutical formulations googleapis.com |

Analysis of Patent Claims and their Academic Research Implications

The claims within patents for 1,2-oxazole and cyclopentylamine derivatives are instructive for academic researchers working on compounds like 3-Cyclopentyl-1,2-oxazol-5-amine. Patent claims typically define the protected invention by specifying the chemical structure, composition of matter, method of synthesis, or method of use. For instance, a patent might claim a genus of compounds defined by a core scaffold and a list of possible substituents at various positions.

The implications for academic research are twofold. Firstly, the existence of broad patents may necessitate that academic researchers design their synthetic targets to be novel and non-obvious to avoid infringement. This can stimulate innovation by encouraging the exploration of new chemical space. Secondly, the therapeutic applications claimed in patents can guide academic research towards areas of high translational potential. If, for example, a number of patents claim 1,2-oxazole derivatives as kinase inhibitors, this suggests a promising avenue of investigation for new compounds featuring this scaffold.

A review of patents covering oxazole derivatives from 2006 to 2017 highlights their diverse pharmacological applications, including as anticancer, anti-Alzheimer's, antihyperglycemic, and anti-inflammatory agents. nih.gov The patented compounds often act by targeting specific enzymes or receptors. nih.gov This body of intellectual property indicates that academic research into new oxazole derivatives could be impactful if it focuses on these or other validated biological targets.

The following table outlines the types of claims found in related patents and their potential impact on academic research:

| Type of Patent Claim | Example from Related Patents | Implication for Academic Research on this compound |

| Composition of Matter | A compound of a specific chemical formula, often with variable substituents (Markush structure). | Researchers must ensure their synthesized compounds are structurally distinct from patented structures. |

| Method of Use | Use of a claimed compound for treating a specific disease, e.g., cancer or inflammatory conditions. | Suggests potential therapeutic applications to investigate for novel, structurally related compounds. |

| Process/Method of Synthesis | A specific synthetic route to produce the claimed compounds. | Encourages the development of novel, more efficient, or scalable synthetic methodologies. |

Trends in Intellectual Property for Biologically Active Oxazole Scaffolds

The intellectual property landscape for biologically active oxazole scaffolds is characterized by several key trends. There is a continuous effort to patent new derivatives of this versatile heterocycle, reflecting its established importance in medicinal chemistry. researchgate.netnih.gov A significant portion of these patents are directed towards oncology, with numerous oxazole-containing compounds being investigated as anticancer agents. nih.govnih.gov

Another prominent trend is the focus on molecularly targeted therapies. nih.gov Patents are increasingly claiming compounds with well-defined mechanisms of action, such as the inhibition of specific kinases or other enzymes. This reflects a broader shift in drug discovery towards precision medicine. The flexible nature of the oxazole scaffold, which allows for substitution at multiple positions, makes it an attractive platform for designing ligands that can interact with a variety of biological targets. nih.gov

Furthermore, there is a growing interest in the use of oxazole derivatives for a widening range of therapeutic indications beyond cancer, including neurodegenerative diseases, metabolic disorders, and infectious diseases. nih.govsemanticscholar.org This diversification of therapeutic targets suggests that the full potential of the oxazole scaffold is still being explored. For academic researchers, this indicates that novel oxazole compounds, such as this compound, could be investigated for a broad spectrum of biological activities. The ongoing patenting activity underscores the commercial and scientific value placed on the discovery of new, patentable oxazole-based therapeutic agents. nih.govresearchgate.net

Future Research Directions and Opportunities for 3 Cyclopentyl 1,2 Oxazol 5 Amine

Development of Novel and Sustainable Synthetic Pathways

The efficient and environmentally benign synthesis of 3-Cyclopentyl-1,2-oxazol-5-amine and its derivatives is paramount for enabling extensive research and potential large-scale production. While general methods for the synthesis of substituted isoxazoles exist, future research should focus on developing novel and sustainable pathways tailored to this specific compound.

A promising starting point is the reliable and scalable method for synthesizing 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles. organic-chemistry.org This procedure highlights the critical role of reaction conditions, such as pH and temperature, in controlling the regioselectivity of the reaction between hydroxylamine (B1172632) and β-keto nitriles. organic-chemistry.org For the synthesis of this compound, which is a 5-amino isoxazole (B147169), maintaining a pH greater than 8 and a temperature of 100 °C would favor the desired isomer. organic-chemistry.org Further optimization of this method for the specific cyclopentyl substrate could enhance yield and scalability.

Beyond traditional methods, the exploration of greener synthetic routes is a crucial future direction. A notable example is the calcium-catalyzed synthesis of 5-amino-oxazoles, which offers a sustainable, modular, and rapid transformation. nih.gov Adapting this methodology, which utilizes an environmentally benign calcium catalyst and produces non-toxic alcoholic byproducts, for the synthesis of this compound could significantly improve the environmental footprint of its production. nih.gov The general procedure involves the reaction of an N-acyl-N,O-acetal with an isocyanide in the presence of a calcium catalyst. nih.gov

| Parameter | Traditional Synthesis | Sustainable Synthesis (Proposed) |

| Catalyst | Often requires stoichiometric reagents or heavy metals. | Calcium-based, environmentally benign. nih.gov |

| Solvent | May involve hazardous organic solvents. | Greener solvents like ethyl acetate (B1210297). nih.gov |

| Byproducts | Can generate toxic waste. | Environmentally benign alcohols. nih.gov |

| Reaction Time | Can be lengthy. | Often rapid, under 30 minutes. nih.gov |

Rational Design and Synthesis of Highly Selective Analogues

The structural scaffold of this compound provides a foundation for the rational design and synthesis of analogues with enhanced potency and selectivity towards specific biological targets. The cyclopentyl group, the 1,2-oxazole core, and the 5-amino group all present opportunities for modification.

One approach is to draw inspiration from the development of other oxazole-containing bioactive molecules. For instance, the synthesis of N-substituted 2-aminooxazoles has been explored to improve properties like solubility and metabolic stability. acs.org Applying similar derivatization strategies to the 5-amino group of this compound could lead to analogues with improved pharmacokinetic profiles. The Buchwald-Hartwig cross-coupling reaction has proven effective for the N-arylation of amino-heterocycles and could be a valuable tool in this context. acs.org

Furthermore, the principles of bioisosteric replacement can be applied. The oxazole (B20620) ring itself is a bioisostere of other five-membered heterocycles, and its replacement with, for example, a thiazole (B1198619) or an oxadiazole ring could lead to analogues with different electronic properties and biological activities.

The cyclopentyl group can also be modified to explore structure-activity relationships. Introducing substituents on the cyclopentyl ring or replacing it with other cyclic or acyclic alkyl groups could modulate the lipophilicity and conformational preferences of the molecule, potentially leading to enhanced target engagement.

| Analogue Design Strategy | Potential Modification | Rationale |

| N-Substitution | Alkylation or arylation of the 5-amino group. | Improve solubility, metabolic stability, and target interaction. acs.org |

| Bioisosteric Replacement | Replace the 1,2-oxazole ring with other heterocycles. | Modulate electronic properties and biological activity. |

| Cyclopentyl Group Modification | Introduce substituents or replace with other cyclic/acyclic groups. | Alter lipophilicity and conformational flexibility. |

Computational modeling and quantitative structure-activity relationship (QSAR) studies will be invaluable in guiding the rational design of these analogues, allowing for the prediction of their properties and the prioritization of synthetic targets. mdpi.com

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While the specific biological targets of this compound remain largely uncharacterized, the broader class of amino-functionalized 1,2-oxazole derivatives has shown activity against important neurological targets. For example, the natural products muscimol (B1676869) and ibotenic acid, which contain an amino-functionalized isoxazole ring, are known to act on γ-aminobutyric acid (GABA) and glutamate (B1630785) receptors in the central nervous system, respectively. beilstein-journals.org This suggests that this compound and its analogues could be investigated for their potential as modulators of these neurotransmitter systems, with possible applications in neurological and psychiatric disorders.

Another area of interest lies in the anti-inflammatory potential of this compound class. Some 5-amino-substituted 1,2,4-oxadiazole (B8745197) derivatives, which share structural similarities with the target compound, have been shown to inhibit soybean lipoxygenase and exhibit in vivo anti-inflammatory activity. nih.gov Therefore, screening this compound and its analogues against key enzymes in inflammatory pathways, such as cyclooxygenases and lipoxygenases, could reveal novel anti-inflammatory agents.

Furthermore, the oxazole scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. tandfonline.commdpi.com A broad-based screening of this compound against a diverse panel of biological targets could uncover unexpected therapeutic opportunities.

| Potential Biological Target Class | Rationale | Potential Therapeutic Area |

| Neurotransmitter Receptors (e.g., GABA, Glutamate) | Structural similarity to known neuroactive 1,2-oxazole derivatives. beilstein-journals.org | Neurological and psychiatric disorders. |

| Inflammatory Enzymes (e.g., Lipoxygenase) | Activity observed in structurally related 1,2,4-oxadiazoles. nih.gov | Inflammatory diseases. |

| Kinases, Proteases, etc. | The oxazole scaffold is a common motif in various bioactive compounds. tandfonline.com | Oncology, infectious diseases. |

Integration into Interdisciplinary Research Areas (e.g., Chemical Biology, Material Science)

The versatile structure of this compound also presents opportunities for its application in interdisciplinary research fields beyond traditional medicinal chemistry.

In the realm of chemical biology , functionalized derivatives of this compound could be developed as chemical probes to study biological processes. For instance, by incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) and a reactive group, analogues of this compound could be transformed into activity-based probes (ABPs). nih.gov These probes could be used to identify and characterize the activity of specific enzymes in complex biological systems, providing valuable insights into their function and regulation. nih.gov

In material science , the oxazole ring is a component of various functional materials. Poly(2-oxazoline)s, for example, are a class of polymers with applications in biomedicine, including as coatings for medical devices and as drug delivery vehicles. mdpi.comrsc.org The amino group of this compound provides a convenient handle for its incorporation into polymeric structures or for its attachment to surfaces to create functionalized materials with tailored properties. The biocompatibility and specific binding properties of such materials could then be explored.

| Interdisciplinary Field | Potential Application | Research Opportunity |

| Chemical Biology | Development of activity-based probes. nih.gov | Identification and characterization of novel enzyme targets. |

| Material Science | Incorporation into polymers or surface coatings. mdpi.comrsc.org | Creation of functionalized biomaterials with specific properties. |

The exploration of this compound in these interdisciplinary areas could lead to the development of novel research tools and advanced materials with a wide range of applications.

Q & A

Q. What are the recommended synthetic routes for 3-cyclopentyl-1,2-oxazol-5-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization of precursor enamines or oxazole derivatives. For example:

- Cyclopentyl-substituted oxazole synthesis : Analogous compounds like ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate are synthesized via cyclization of acylated intermediates under acidic conditions .

- Optimization strategies : Use acetyl chloride or other mild acids to promote cyclization while avoiding decomposition of sensitive functional groups . Reaction yields can be improved by controlling temperature (e.g., 0–5°C for exothermic steps) and using anhydrous solvents.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming the oxazole ring structure and cyclopentyl substituent. For example, the amine proton typically appears as a broad singlet near δ 5.5–6.5 ppm.

- Infrared (IR) Spectroscopy : Key peaks include N–H stretching (~3300 cm) and C=N/C–O vibrations (~1600–1500 cm) .

- Mass Spectrometry (MS) : High-resolution MS can confirm the molecular formula (CHNO) and detect fragmentation patterns.

Q. How should this compound be handled to ensure stability during experiments?

- Storage : Store in airtight containers at –20°C under inert gas (N or Ar) to prevent oxidation.

- Reactivity : Avoid contact with strong oxidizers (e.g., peroxides) and minimize exposure to light/moisture .

- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Software tools : Use SHELXL for small-molecule refinement. Key steps include:

- Validation : Cross-check using PLATON/ADDSYM to detect missed symmetry and validate hydrogen-bonding networks .

- Example parameters : For similar oxazole derivatives, space groups like P2/n and unit-cell dimensions (e.g., a = 7.58 Å, b = 10.70 Å) are common .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Hydrogen bonding : The amine group forms N–H···N/O bonds with adjacent molecules, creating chains or sheets. Graph-set analysis (e.g., R_2$$ ^2(8) motifs) can classify these interactions .

- Weak interactions : C–H···π and van der Waals forces between cyclopentyl groups contribute to packing stability. For example, centroid–centroid distances of 3.75–3.90 Å are typical in aromatic systems .

Q. How should researchers address contradictions in reported biological activity data for oxazole derivatives?

- Experimental design :

- Data interpretation : Perform dose-response curves and statistical analysis (e.g., ANOVA) to identify outliers.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.